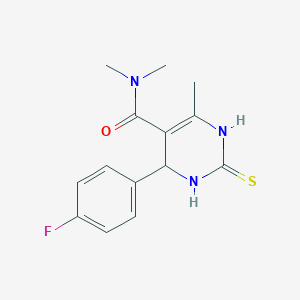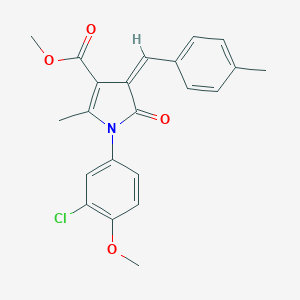![molecular formula C27H26N2O4S B297467 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide, also known as DMNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide exerts its effects by binding to and activating the GPR55 receptor, leading to downstream signaling events that ultimately result in changes in cellular behavior. The precise mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is still being investigated, but it is thought to involve the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the activation of various intracellular signaling pathways. This compound has also been shown to have anti-inflammatory effects in various cell types, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide in lab experiments is its potency and selectivity for the GPR55 receptor. This allows researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a variety of potential future directions for research involving N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide. One area of interest is the development of novel therapeutics targeting the GPR55 receptor, which may have applications in the treatment of various diseases including cancer and inflammatory disorders. Additionally, further investigation into the downstream signaling pathways activated by N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide may provide insights into the regulation of various physiological processes. Finally, the development of more potent and selective agonists of the GPR55 receptor may allow for more precise investigation of the role of this receptor in various biological systems.
合成方法
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with 2-bromo-5-methylthiazole, followed by reaction with 6-methyl-2-naphthaldehyde and subsequent condensation with ethyl acetoacetate. Other methods for synthesizing N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide have also been reported in the scientific literature.
科学研究应用
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has been shown to be a potent and selective agonist of the GPR55 receptor, which is involved in a variety of physiological processes including pain sensation, inflammation, and cancer progression.
属性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methylnaphthalen-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C27H26N2O4S/c1-16-5-6-19-14-20(8-7-18(19)13-16)23(30)10-12-25(31)28-27-29-26(17(2)34-27)22-15-21(32-3)9-11-24(22)33-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,28,29,31) |
InChI 键 |
GLFZXSAEMLFLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
amino]acetamide](/img/structure/B297393.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
